

# The Discovery and Development of Labuxtinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Labuxtinib** (THB335) is a potent and selective second-generation oral small molecule inhibitor of the KIT receptor tyrosine kinase, currently under clinical development by Third Harmonic Bio. [1][2][3] It is being investigated for the treatment of mast cell-mediated inflammatory diseases, with an initial focus on chronic spontaneous urticaria (CSU).[3] **Labuxtinib** was designed to overcome the hepatotoxicity observed with its predecessor, THB001, through structural modifications that prevent the formation of a reactive metabolite.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **Labuxtinib**.

## Introduction: The Rationale for a Second-Generation KIT Inhibitor

The proto-oncogene c-Kit, a member of the type III receptor tyrosine kinase family, is a crucial regulator of mast cell survival, differentiation, and activation.[5] Dysregulation of the KIT signaling pathway is implicated in the pathophysiology of various mast cell-driven inflammatory diseases, including chronic urticaria.[6] Inhibition of KIT, therefore, presents a promising therapeutic strategy for these conditions.



Third Harmonic Bio's first-generation KIT inhibitor, THB001, demonstrated preliminary evidence of clinical benefit in a Phase 1b study in chronic inducible urticaria. However, the trial was discontinued due to observations of liver transaminitis.[7] In-depth studies identified a metabolic pathway leading to the formation of a reactive epoxide intermediate as the likely cause of the observed hepatotoxicity.[8] This led to the development of **Labuxtinib** (THB335), a next-generation inhibitor with structural modifications designed to block this metabolic pathway while retaining the high potency and selectivity of the parent compound.[4][8]

### **Mechanism of Action**

**Labuxtinib** is a potent inhibitor of the wild-type KIT receptor tyrosine kinase.[9] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for mast cell function.

## The c-Kit Signaling Pathway

The binding of stem cell factor (SCF) to the extracellular domain of KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which ultimately regulate cell proliferation, survival, and mediator release.





Click to download full resolution via product page

Caption: The c-Kit signaling pathway and the inhibitory action of **Labuxtinib**.



# Preclinical Development In Vitro Potency and Selectivity

**Labuxtinib** has demonstrated nanomolar potency against the wild-type KIT kinase in biochemical assays.[4] Importantly, it exhibits a high degree of selectivity against closely related kinases, including platelet-derived growth factor receptor (PDGFR) and colony-stimulating factor 1 receptor (CSF-1R), which is confirmed in cell-line viability assays.[3] This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Preclinical Profile of Labuxtinib

| Parameter                     | Result                                              | Reference |
|-------------------------------|-----------------------------------------------------|-----------|
| Potency against KIT           | Nanomolar                                           | [4]       |
| Selectivity                   | High degree of selectivity against PDGFR and CSF-1R | [3]       |
| Oral Bioavailability          | High                                                | [3]       |
| Metabolic Stability           | High                                                | [3]       |
| Half-life                     | Long circulating half-life                          | [3]       |
| CNS Penetrance                | Decreased compared to THB001                        | [3]       |
| Reactive Metabolite Formation | No evidence of formation                            | [4]       |

## **Pharmacokinetics and Metabolism**

Preclinical studies have shown that **Labuxtinib** possesses high oral bioavailability and metabolic stability.[3] It has a favorable pharmacokinetic profile with a long circulating half-life, supporting the potential for once-daily dosing.[3] A key feature of **Labuxtinib** is its improved peripheral restriction, resulting in decreased central nervous system (CNS) penetrance compared to THB001.[3] Furthermore, in vitro studies have shown no evidence of the reactive metabolite formation that was observed with THB001.[4]



## **Clinical Development**

**Labuxtinib** is currently being evaluated in clinical trials for the treatment of chronic spontaneous urticaria.

### **Phase 1 Clinical Trial**

A Phase 1 single and multiple ascending dose (SAD/MAD) clinical trial was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Labuxtinib**.

Table 2: Summary of Phase 1 Clinical Trial Results for Labuxtinib (THB335)

| Parameter               | Result                                                                                                                                                                                                                                                                                                                                            | Reference |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Half-life               | Approximately 40 hours                                                                                                                                                                                                                                                                                                                            | [10][11]  |
| Dosing Regimen          | Supports once-daily (QD) dosing                                                                                                                                                                                                                                                                                                                   | [10][11]  |
| Pharmacodynamics        | Dose-dependent reductions in<br>serum tryptase (13% to 84% at<br>Day 15 in MAD cohorts)                                                                                                                                                                                                                                                           | [7][10]   |
| Safety and Tolerability | Generally safe and well-tolerated. Dose-dependent adverse events included hair color change, and reductions in hemoglobin and neutrophil counts, which resolved post-treatment. Isolated, transient asymptomatic transaminase elevations were observed in a small number of subjects (including placebo) and were not deemed related to the drug. | [10][12]  |







The trial demonstrated a half-life of approximately 40 hours, supporting a once-daily dosing regimen.[10][11] Dose-dependent reductions in serum tryptase, a biomarker of mast cell activation, were observed, with mean reductions from baseline ranging from 13% to 84% at Day 15 in the MAD cohorts.[7][10] The 41 mg, 82 mg, and 164 mg dose cohorts all achieved serum tryptase reduction levels believed to have the potential for clinical benefit in CSU.[7] More recent data from an additional 14-day MAD cohort using a new 100mg capsule formulation showed an 85% reduction in serum tryptase, with plasma exposures exceeding six times the IC90 of KIT.[9]

**Labuxtinib** was generally safe and well-tolerated.[10] Observed adverse events consistent with KIT biology, such as hair color change and dose-dependent reductions in hemoglobin and neutrophil counts, were reversible upon cessation of treatment.[12] Isolated, transient, and asymptomatic elevations in liver transaminases were observed in a few subjects, including those on placebo, and were not considered to be related to **Labuxtinib**.[10]

### **Planned Phase 2 Clinical Trial**

Based on the positive Phase 1 data, Third Harmonic Bio is preparing for a Phase 2 clinical trial of **Labuxtinib** in patients with chronic spontaneous urticaria.[10]





Click to download full resolution via product page

Caption: The developmental workflow of Labuxtinib.



## Experimental Protocols c-Kit Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

#### Materials:

- Recombinant human c-Kit kinase
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM
   DTT)
- ATP solution
- Substrate (e.g., Poly(Glu,Tyr) 4:1)
- Labuxtinib (or other test inhibitors) serially diluted in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well low-volume plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of Labuxtinib in kinase buffer.
- In a 384-well plate, add 1  $\mu$ l of the diluted inhibitor or a DMSO control.
- Add 2 μl of c-Kit enzyme solution.
- Add 2  $\mu$ l of a substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for a specified time (e.g., 120 minutes).



- Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Mo7e Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.

#### Materials:

- Mo7e cells (human megakaryoblastic leukemia cell line)
- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and granulocytemacrophage colony-stimulating factor (GM-CSF) or stem cell factor (SCF)
- Labuxtinib (or other test compounds)
- CellTiter-Glo® Reagent
- 96-well opaque-walled plates
- Luminometer

#### Procedure:

- Culture Mo7e cells in complete medium.
- Prior to the assay, wash the cells and resuspend them in a low-serum medium without growth factors to induce quiescence.



- Seed the cells in a 96-well plate at a predetermined density.
- Add serial dilutions of Labuxtinib or a vehicle control to the wells.
- Stimulate the cells with a predetermined concentration of SCF to induce proliferation.
- Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Determine the effect of Labuxtinib on cell proliferation by comparing the luminescence of treated cells to that of the vehicle control.

## **Conclusion**

**Labuxtinib** is a promising second-generation KIT inhibitor with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its design successfully addresses the hepatotoxicity concerns associated with its predecessor, THB001. The potent and selective inhibition of KIT, coupled with a pharmacokinetic profile suitable for once-daily oral administration, positions **Labuxtinib** as a potentially valuable therapeutic option for patients with chronic spontaneous urticaria and other mast cell-mediated inflammatory diseases. The upcoming Phase 2 clinical trial will be crucial in further evaluating its efficacy and safety in the target patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. labuxtinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. labuxtinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Third Harmonic Bio announces next-generation oral KIT inhibitor for inflammatory diseases | BioWorld [bioworld.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of KIT for chronic urticaria: a status update on drugs in early clinical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. sec.gov [sec.gov]
- 9. Third Harmonic Bio To Dissolve; THB335 Shows Promise, Sale Process Now Underway | Nasdaq [nasdaq.com]
- 10. Third Harmonic Bio Announces Phase 1 Clinical Results for THB335 and Provides Corporate Strategic Update - BioSpace [biospace.com]
- 11. THRD: Phase 1 Success for THB335 in CSU Treatment, Strategic Review Announced | THRD Stock News [stocktitan.net]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [The Discovery and Development of Labuxtinib: A
   Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8432871#discovery-and-development-of-labuxtinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com